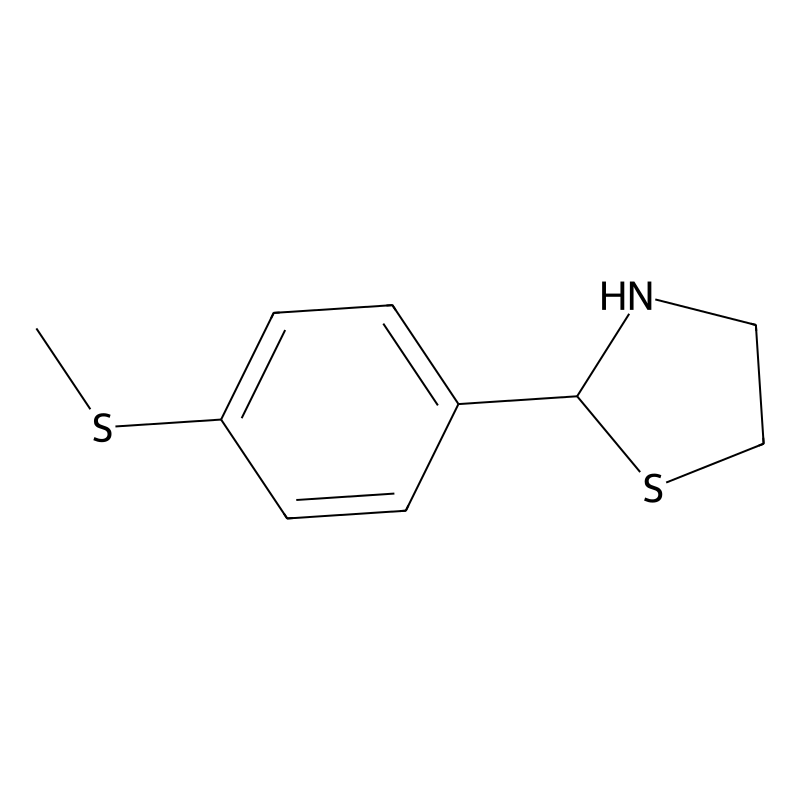

2-(4-(Methylthio)phenyl)thiazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-(Methylthio)phenyl)thiazolidine is a member of the thiazolidine family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a thiazolidine core substituted with a para-methylthio group on the phenyl ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Due to the limited information on 2-(4-(Methylthio)phenyl)thiazolidine, its mechanism of action remains unknown. However, research into other thiazolidine derivatives suggests potential for various biological activities, including antimicrobial and anti-inflammatory properties []. Further research is required to determine if 2-(4-(Methylthio)phenyl)thiazolidine exhibits similar mechanisms.

Potential as Anticholinesterase: A study investigated a derivative of 2-(4-(Methylthio)phenyl)thiazolidine, 2-(4-(methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one (DS12), for its effect on memory and Alzheimer's disease in rats Pubmed: . This research suggests that the core thiazolidine structure might hold promise for developing drugs targeting the cholinergic system, potentially offering benefits for memory and cognitive function.

Chemical Intermediate: 2-(4-(Methylthio)phenyl)thiazolidine might be a potential intermediate for synthesizing other bioactive molecules. Research on similar compounds with a thiazolidine ring system suggests their use in creating new drugs [various sources].

The chemical reactivity of 2-(4-(Methylthio)phenyl)thiazolidine includes:

- Condensation Reactions: It can undergo condensation with carboxylic acids, forming thiazolidine derivatives, which may exhibit enhanced biological properties .

- Nucleophilic Substitution: The thiazolidine nitrogen can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives .

- Formation of Thiazolidinones: It can be converted to thiazolidinones through oxidation or cyclization reactions, which are significant in drug development .

2-(4-(Methylthio)phenyl)thiazolidine and its derivatives have demonstrated various biological activities, including:

- Antimicrobial Properties: Compounds related to this structure have shown promising antimicrobial effects against a range of pathogens, including bacteria and fungi.

- Antitumor Activity: Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer therapies .

- Enzyme Inhibition: Certain thiazolidine derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 2-(4-(Methylthio)phenyl)thiazolidine:

- One-Pot Synthesis: A method involving the condensation of 4-(methylthio)benzaldehyde with thioglycolic acid and an amine under solvent-free conditions has been reported, yielding high purity products .

- Cyclization Reactions: The compound can be synthesized through cyclization reactions of suitable precursors, such as thioamides or isothiocyanates with aldehydes .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of thiazolidines .

The applications of 2-(4-(Methylthio)phenyl)thiazolidine extend across various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Agriculture: Potential use as a pesticide or fungicide due to its antimicrobial properties.

- Chemical Research: Serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

Interaction studies involving 2-(4-(Methylthio)phenyl)thiazolidine have focused on its binding affinities with various biological targets:

- Enzyme Inhibition Studies: Research indicates that certain derivatives can effectively inhibit enzymes like acetylcholinesterase, suggesting their utility in treating Alzheimer's disease .

- Cell Viability Assays: Studies assessing cytotoxicity against different cancer cell lines provide insights into the compound's potential therapeutic effects .

Several compounds share structural similarities with 2-(4-(Methylthio)phenyl)thiazolidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Thioxo-4-thiazolidinone | Structure | Contains a carbonyl group; exhibits strong antimicrobial activity. |

| 3-Thiazolidinone | Structure | Exhibits different biological activities; often used in diabetes research. |

| 4-Thiazolidinone | Structure | Known for its anti-inflammatory properties; structurally similar but lacks methylthio substitution. |

These compounds demonstrate varying degrees of biological activity and reactivity, highlighting the unique properties of 2-(4-(Methylthio)phenyl)thiazolidine due to its specific substitutions.